4-(tert-Butoxy)pyrimidin-5-amine
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Overview
Description
4-(tert-Butoxy)pyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C8H13N3O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The tert-butoxy group at the 4-position and the amine group at the 5-position make this compound unique and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with tert-butyl alcohol and amine sources. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to introduce the tert-butoxy group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(tert-Butoxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. The tert-butoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester
- tert-Butyl {2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-yl}carbamate
- 1-(Pyrimidin-2-yl)propan-1-amine
Uniqueness
4-(tert-Butoxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)12-7-6(9)4-10-5-11-7/h4-5H,9H2,1-3H3 |
InChI Key |
KLVMQDBXVZWNIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=NC=C1N |
Origin of Product |
United States |
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